molecular formula C20H23N B1674897 Litracen CAS No. 5118-30-9

Litracen

Cat. No.: B1674897
CAS No.: 5118-30-9
M. Wt: 277.4 g/mol
InChI Key: AUZMDLDJTGPIEA-UHFFFAOYSA-N
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Description

Litracen, also known by its IUPAC name 3-(10,10-dimethylanthracen-9(10H)-ylidene)-N-methylpropan-1-amine, is a tricyclic antidepressant. It was developed but never marketed . The compound has a molecular formula of C20H23N and a molar mass of 277.411 g/mol .

Preparation Methods

The synthesis of Litracen involves the reaction of 10,10-dimethylanthracene with N-methylpropan-1-amine under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product

Chemical Reactions Analysis

Litracen can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various alkyl halides for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

Litracen exerts its effects by inhibiting the reuptake of neurotransmitters such as serotonin and norepinephrine in the brain. This leads to an increase in the levels of these neurotransmitters in the synaptic cleft, thereby enhancing mood and alleviating symptoms of depression . The molecular targets of this compound include serotonin and norepinephrine transporters, and it modulates pathways involved in mood regulation.

Comparison with Similar Compounds

Litracen is similar to other tricyclic antidepressants such as:

This compound’s uniqueness lies in its specific chemical structure, which imparts distinct pharmacological properties compared to other tricyclic antidepressants.

If you have any more questions or need further details, feel free to ask!

Properties

IUPAC Name

3-(10,10-dimethylanthracen-9-ylidene)-N-methylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N/c1-20(2)18-12-6-4-9-16(18)15(11-8-14-21-3)17-10-5-7-13-19(17)20/h4-7,9-13,21H,8,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUZMDLDJTGPIEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2C(=CCCNC)C3=CC=CC=C31)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40199200
Record name Litracen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40199200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5118-30-9
Record name 3-(10,10-Dimethyl-9(10H)-anthracenylidene)-N-methyl-1-propanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5118-30-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Litracen [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005118309
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Litracen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40199200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LITRACEN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2B3D399IVR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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